molecular formula C9H12O3 B1428203 4-Oxo-1-vinylcyclohexanecarboxylic acid CAS No. 1082207-50-8

4-Oxo-1-vinylcyclohexanecarboxylic acid

Cat. No.: B1428203
CAS No.: 1082207-50-8
M. Wt: 168.19 g/mol
InChI Key: VMTBQGRWQZKHQY-UHFFFAOYSA-N
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Description

4-Oxo-1-vinylcyclohexanecarboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with:

  • A ketone group at position 4 (4-oxo),
  • A carboxylic acid group at position 1 (1-carboxylic acid),
  • A vinyl group (-CH=CH₂) at position 1 (1-vinyl).

The IUPAC nomenclature follows definitive rules where "oxo" denotes the ketone, and substituents are prioritized based on functional group hierarchy .

Properties

IUPAC Name

1-ethenyl-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h2H,1,3-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBQGRWQZKHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC(=O)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Oxo-1-vinylcyclohexanecarboxylic acid can be achieved through several routes. One common method involves the hydrolysis of dicarboxylic esters, which can be mediated by silica at elevated temperatures . This process involves the formation of silyl esters on the silica gel surface, which are then cleaved under mild conditions to yield the desired monoester. Another approach involves the oxidative decarboxylation of oxamic acids, which can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means .

Chemical Reactions Analysis

4-Oxo-1-vinylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Oxo-1-vinylcyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-1-vinylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. Its vinyl group allows it to undergo addition reactions, while the ketone and carboxylic acid groups enable it to participate in redox and acid-base reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares 4-oxo-1-vinylcyclohexanecarboxylic acid with structurally similar compounds:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
This compound Vinyl C₉H₁₂O₃ 168.19 Not reported Potential intermediate in polymer or drug synthesis
4-Oxocyclohexanecarboxylic acid None C₇H₁₀O₃ 142.16 65–71 Laboratory reagent; used in coordination chemistry
4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid p-Tolyl (-C₆H₄CH₃) C₁₄H₁₆O₃ 232.28 Not reported Pharmaceutical intermediate (e.g., kinase inhibitors)
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid 3-Chlorophenyl C₁₃H₁₃ClO₃ 252.70 Not reported Research chemical in medicinal chemistry
cis-2-Methyl-4-oxocyclohexane-1-carboxylic acid cis-2-Methyl C₈H₁₂O₃ 156.18 Not reported Stereochemical studies; chiral synthesis
Key Observations:
  • Substituent Effects :
    • Vinyl vs. Aryl Groups : The vinyl group in the target compound confers higher reactivity (e.g., susceptibility to radical polymerization) compared to aryl-substituted analogs, which are more sterically hindered and electronically stabilized .
    • Carboxylic Acid Acidity : Electron-withdrawing groups (e.g., 3-chlorophenyl) increase acidity (lower pKa), while alkyl groups (e.g., cis-2-methyl) decrease it .
    • Melting Points : The parent compound (4-oxocyclohexanecarboxylic acid) has a well-defined melting range (65–71°C), while substituted derivatives lack reported data, likely due to varied crystallinity .

Reactivity and Functional Group Interactions

  • Ketone Reactivity : The 4-oxo group participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to form alcohols). Steric hindrance from substituents at position 1 may slow these reactions in aryl-substituted analogs .
  • Vinyl Group Reactivity : The vinyl substituent enables Diels-Alder cycloadditions or free-radical polymerization, distinguishing the target compound from analogs with inert aryl groups .
  • Carboxylic Acid Derivatives : All analogs can form esters, amides, or salts, but bulky substituents (e.g., p-tolyl) may hinder derivatization .

Biological Activity

4-Oxo-1-vinylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring with a ketone group and a vinyl group. Its molecular formula is C8H10O5, and it has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Weight : 186.16 g/mol
  • CAS Number : 58230-12-9
  • IUPAC Name : 4-Oxocyclohexane-1,1-dicarboxylic acid

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Oxidation : Cyclohexane-1,1-dicarboxylic acid can be oxidized using agents like potassium permanganate or chromium trioxide under acidic conditions.
  • Catalytic Methods : More efficient industrial methods may include catalytic oxidation or electrochemical processes aimed at maximizing yield and minimizing environmental impact.

The biological activity of this compound and its derivatives is primarily attributed to their ability to interact with various biological targets. This includes:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : They can interfere with cellular signaling processes, affecting cell proliferation and apoptosis.

Potential Applications

Research indicates that derivatives of this compound may possess:

  • Antimicrobial Properties : Some studies have shown effectiveness against bacterial strains, suggesting potential use in antimicrobial formulations.
  • Anticancer Activity : Preliminary findings indicate that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of the compound against various pathogens.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Findings : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assay
    • Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa).
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, highlighting its potential for further development as an anticancer agent.

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC8H10O5Antimicrobial, Anticancer
4-Oxocyclohexane-1,2-dicarboxylic acidC8H10O6Moderate Antimicrobial
4-Oxocyclohexane-1,3-dicarboxylic acidC8H10O6Low Cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1-vinylcyclohexanecarboxylic acid
Reactant of Route 2
4-Oxo-1-vinylcyclohexanecarboxylic acid

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